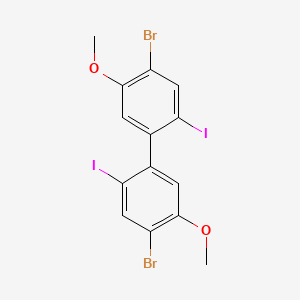
1,1'-Biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- is a complex organic compound with the molecular formula C12H6Br2I2(OCH3)2 This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a biphenyl core
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- typically involves multi-step reactions starting from simpler biphenyl derivatives. One common synthetic route includes the following steps:
Bromination: Biphenyl is first brominated to introduce bromine atoms at the 4,4’-positions.
Iodination: The brominated biphenyl is then subjected to iodination to introduce iodine atoms at the 2,2’-positions.
Methoxylation: Finally, methoxy groups are introduced at the 5,5’-positions through a methoxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions. Common reagents include organometallic compounds and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki and Heck coupling, to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for substitution and coupling reactions. The methoxy groups can influence the compound’s electronic properties and reactivity. Molecular targets and pathways involved vary based on the context of its use in biological or industrial applications.
Comparison with Similar Compounds
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4,4’-dibromo-: Lacks the iodine and methoxy groups, resulting in different reactivity and applications.
1,1’-Biphenyl, 4,4’-diiodo-:
1,1’-Biphenyl, 4,4’-dimethoxy-: Lacks the bromine and iodine groups, leading to different electronic properties and reactivity.
Properties
CAS No. |
454182-36-6 |
|---|---|
Molecular Formula |
C14H10Br2I2O2 |
Molecular Weight |
623.84 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-2-iodo-5-methoxyphenyl)-5-iodo-2-methoxybenzene |
InChI |
InChI=1S/C14H10Br2I2O2/c1-19-13-3-7(11(17)5-9(13)15)8-4-14(20-2)10(16)6-12(8)18/h3-6H,1-2H3 |
InChI Key |
DOMWJSXWPFXSMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2I)Br)OC)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


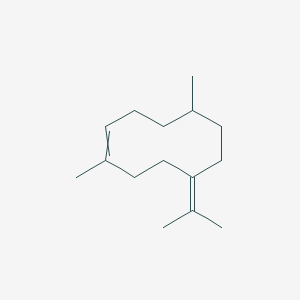
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
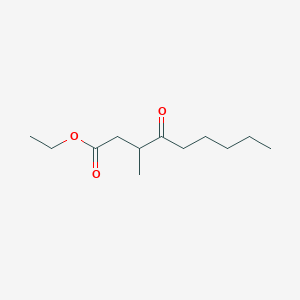
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
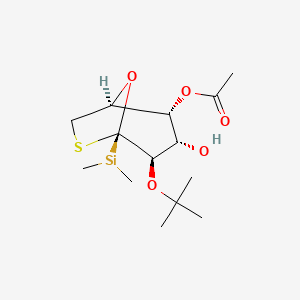
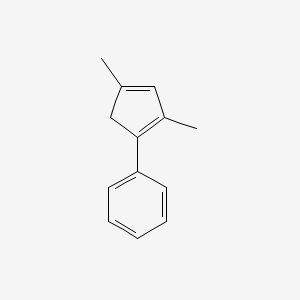
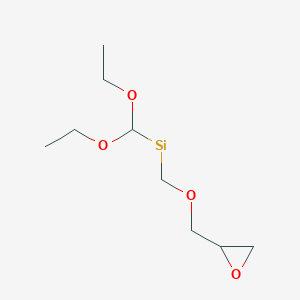
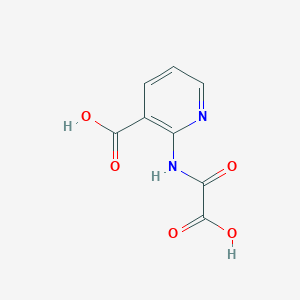
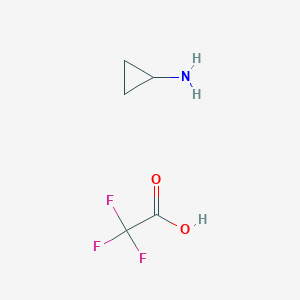
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
